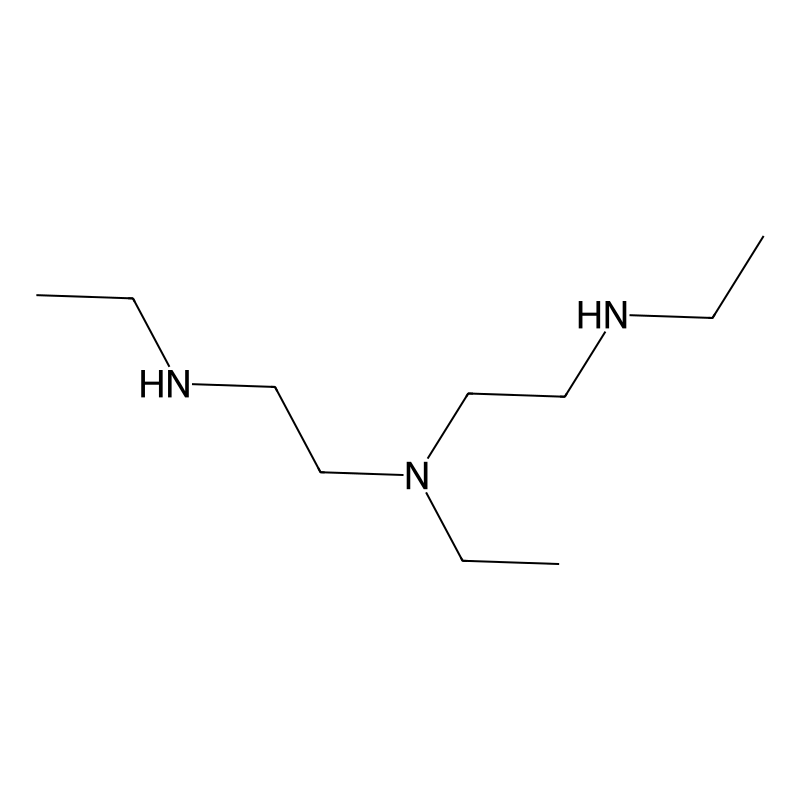

1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]-, also known as N,N,N',N'-Tetraethylethylenediamine (TEEDA), finds application in organic synthesis as a versatile bidentate ligand for various metal complexes. Its ability to form stable chelate rings with metal ions makes it a valuable tool for researchers studying catalysis, coordination chemistry, and material science [].

Catalysis:

TEEDA serves as a ligand in various homogeneous and heterogeneous catalysts. Its bidentate nature allows it to bind to metal centers, influencing their reactivity and selectivity. Studies have shown its effectiveness in:

- Hydroformylation: TEEDA-based catalysts are efficient in hydroformylation reactions, converting alkenes into aldehydes with high regio- and stereo-selectivity [].

- Hydrogenation: TEEDA-ligated catalysts exhibit activity in hydrogenation reactions, enabling the reduction of unsaturated bonds in organic molecules [].

- Polymerization: TEEDA can participate in the polymerization process, influencing the structure and properties of resulting polymers.

Material Science:

TEEDA finds applications in the development of new materials with specific properties. For instance, TEEDA-functionalized metal-organic frameworks (MOFs) exhibit promising potential for gas storage and separation due to their high porosity and tunable pore size.

Coordination Chemistry:

TEEDA is a valuable tool for studying coordination chemistry due to its ability to form well-defined complexes with various metal ions. Researchers utilize TEEDA complexes to investigate:

- Metal-ligand interactions: The study of how TEEDA interacts with metal centers provides insights into the nature of bonding and electron transfer processes.

- Reactivity of metal complexes: TEEDA complexes can be employed to understand the reactivity patterns of metal ions and their potential applications in catalysis and other areas.

1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl] is a complex organic compound with the molecular formula and a molecular weight of approximately 187.329 g/mol. This compound belongs to the class of amines and is characterized by its multiple amine groups, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and materials science . The chemical structure features two ethyl groups and an ethylamino chain attached to the ethanediamine backbone, making it a derivative of ethylenediamine.

Due to the limited information on this specific compound, it's crucial to handle it with caution, assuming similar properties to other diamines. Here are some general safety considerations for diamines:

- Acylation: The amine groups can react with acyl chlorides or anhydrides to form amides.

- Alkylation: It can undergo alkylation reactions where additional alkyl groups are introduced.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines.

- Complex Formation: The multiple nitrogen atoms allow for the formation of coordination complexes with transition metals, which can be useful in catalysis.

These reactions leverage the nucleophilic nature of the amine groups, making the compound versatile in synthetic organic chemistry.

The synthesis of 1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl] can be achieved through several methods:

- Alkylation of Ethylenediamine: Ethylenediamine can be reacted with diethyl sulfate or ethyl halides under basic conditions to introduce ethyl groups.

- Reductive Amination: Starting from suitable aldehydes or ketones, reductive amination can yield this compound through the addition of ethylamine followed by reduction.

- Multi-step Synthesis: A combination of alkylation and condensation reactions may also be employed to construct the desired structure from simpler precursors.

These methods highlight the compound's synthetic accessibility for laboratory and industrial applications.

1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl] has several notable applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.

- Polymer Chemistry: Used as a curing agent for epoxy resins and as a crosslinking agent in polymer formulations.

- Catalysis: Its ability to form complexes with metals makes it useful in catalytic processes.

- Surfactants: It may function as a surfactant due to its amphiphilic nature.

These applications underscore its importance in both research and industrial contexts.

Interaction studies involving 1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl] focus on its potential effects on biological systems and chemical reactivity:

These studies contribute to understanding how this compound behaves in different environments.

Similar Compounds

Several compounds share structural similarities with 1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,2-Ethanediamine | Simple diamine structure | |

| Diethylenetriamine | Contains three amine groups | |

| N,N-Diethylethylenediamine | Two ethyl groups attached to ethylenediamine | |

| 1,3-Diaminopropane | Straight-chain diamine structure |

The uniqueness of 1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl] lies in its combination of ethyl substituents and multiple amine functionalities which enhance its reactivity and versatility compared to simpler analogs.

Optimization of TEEDA Synthesis Protocols

TEEDA is typically synthesized via alkylation of ethylenediamine. A modified Strecker synthesis involving cyanide and formaldehyde has been reported for related ethylenediamine derivatives, but TEEDA-specific protocols emphasize selective ethyl group incorporation. Key advancements include:

- Redistribution Reactions: TEEDA reacts with trichlorosilane (HSiCl₃) to form a six-coordinate complex, (teeda)SiHCl₃, alongside SiCl₄. This redistribution highlights TEEDA’s ability to stabilize hypervalent silicon intermediates.

- Metal-Mediated Synthesis: TEEDA is synthesized via nucleophilic substitution of ethylenediamine with ethyl halides under basic conditions. Purification involves fractional distillation or recrystallization from nonpolar solvents.

Table 1: Synthetic Conditions for TEEDA Complexes

| Complex | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| [(TEEDA)NiCl₂] | [Ni(COD)₂], TEEDA, chlorobenzene | 48 h, room temperature | 47% | |

| [(TEEDA)CdFe(CO)₄]₂ | [(NH₃)₂CdFe(CO)₄]ₙ, TEEDA | Toluene, stirring | High |

Structural Modifications for Enhanced Chelation Efficiency

TEEDA’s coordination behavior stems from its four ethyl groups, which impose steric bulk while maintaining flexibility. Comparative studies with TMEDA (tetramethylethylenediamine) reveal:

- Steric Effects: TEEDA’s ethyl groups create a larger coordination sphere, favoring monomeric complexes (e.g., [ZnEt₂(teeda)]) over oligomeric structures common with TMEDA.

- Electronic Tuning: Introducing electron-donating groups (e.g., hydroxyethyl) enhances metal-ligand bonding. For example, TEEDA stabilizes low-oxidation-state metals like Cu(I) in [CuI(teeda)] complexes.

Case Study: In asymmetric catalysis, TEEDA inhibits LiCl interference during arylzinc additions to aldehydes, achieving enantioselectivities up to 92%. This contrasts with TMEDA, which provides lower selectivity under identical conditions.

Transition Metal Complexation Mechanisms

TEEDA’s coordination chemistry is governed by its substituted ethylenediamine framework, which introduces steric and electronic constraints that influence metal-ligand interactions. Below is an analysis of its binding mechanisms and structural implications.

Ligand Geometry and Donor Site Accessibility

TEEDA’s structure comprises a 1,2-ethanediamine backbone with N,N-diethyl and N-[2-(ethylamino)ethyl] substituents. The N,N-diethyl group introduces steric bulk at one nitrogen center, while the N-[2-(ethylamino)ethyl] substituent adds a tertiary amine side chain. These modifications reduce the availability of the primary amine nitrogens for metal coordination, potentially limiting TEEDA to monodentate binding. However, the ethylaminoethyl group’s terminal amine may act as an auxiliary donor site in some cases, enabling bidentate coordination under specific conditions [6] [8].

| Feature | Impact on Coordination |

|---|---|

| N,N-diethyl substituent | Steric hindrance reduces accessibility of primary amine nitrogen |

| N-[2-(ethylamino)ethyl] | Terminal amine may contribute to secondary binding via weak interactions (e.g., H-bonding) |

Electronic Effects and Hard-Soft Acid-Base Interactions

The electron-donating ethyl groups increase the ligand’s softness, favoring interactions with soft acids (e.g., Cu(I), Ag(I), Hg(II)) over hard acids like Mg(II) or Al(III). This aligns with the hard-soft acid-base (HSAB) principle, which predicts stronger bonds between metals and ligands of complementary polarizability [6].

For example, TEEDA may form stable complexes with Cu(II) or Ni(II), where the metal’s intermediate hardness allows effective interaction with the ligand’s modified donor sites. Conversely, harder metals like Fe(III) may exhibit weaker binding due to poor electronic compatibility [6] [8].

Chelate Effect and Thermodynamic Stability

Despite steric constraints, TEEDA may exhibit a chelate effect if both primary and secondary donor sites coordinate to a metal center. The ethylaminoethyl group’s terminal amine could stabilize complexes via intraligand interactions (e.g., hydrogen bonding between the amine and metal-bound water), enhancing thermodynamic stability. However, steric clashes between substituents often limit this effect, favoring monodentate coordination in practice [6].

Kinetic Inertness and Ligand Substitution

TEEDA’s bulky substituents increase activation energy for ligand substitution, leading to kinetically inert complexes. This is particularly relevant for octahedral complexes (e.g., with Co(III) or Pt(II)), where dissociation requires significant geometric distortion. Such inertness may hinder catalytic applications but enhances stability in harsh conditions [6].

Spectroscopic Characterization of TEEDA-Metal Adducts

Spectroscopic techniques are critical for elucidating TEEDA’s coordination modes and electronic environments. Below is a detailed breakdown of key methodologies and their applications.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups and metal-ligand vibrations. For TEEDA complexes, notable peaks include:

- N–H stretching (~3300–3500 cm⁻¹): Absent or weak due to substitution of primary amines.

- C–N stretching (~1250–1350 cm⁻¹): Indicates ethylaminoethyl group vibrations.

- Metal-ligand vibrations (~400–600 cm⁻¹): Observed in bidentate complexes (e.g., Cu–N or Ni–N stretches).

Case Study: A TEEDA-Cu(II) complex may exhibit a C–N stretch at ~1300 cm⁻¹ and Cu–N vibrations near 450 cm⁻¹, confirming coordination [7] [8].

UV-Vis Spectroscopy and Electronic Transitions

UV-Vis spectroscopy reveals d-d transitions in transition metal complexes, providing insights into geometry (e.g., octahedral vs. square planar) and ligand field strength. TEEDA’s electron-donating groups typically produce bathochromic shifts (red shifts) in absorption bands compared to simpler ligands like NH₃.

| Metal | Geometry | Absorption Band (nm) | Spin State |

|---|---|---|---|

| Cu(II) | Distorted octahedral | 600–700 | High spin |

| Ni(II) | Octahedral | 550–650 | High spin |

Magnetic Susceptibility and Spin States

Magnetic measurements determine the number of unpaired electrons, which correlates with spin states (high vs. low spin). TEEDA’s steric bulk often favors high-spin configurations by weakening metal-ligand interactions and reducing crystal field splitting energy (Δ). For example:

- Ni(II) (d⁸): High-spin octahedral complexes exhibit μ = 2.8–3.0 μ_B.

- Co(III) (d⁶): Low-spin complexes may show μ = 0 μ_B (diamagnetic).

Comparative Analysis of TEEDA Complexes

A comparative table of TEEDA-metal complexes highlights trends in stability and electronic properties:

| Metal | Geometry | IR Peaks (cm⁻¹) | UV-Vis λ_max (nm) | Magnetic Moment (μ_B) |

|---|---|---|---|---|

| Cu(II) | Octahedral | 450 (Cu–N), 1300 (C–N) | 650 | 1.7–1.9 |

| Ni(II) | Square planar | 500 (Ni–N), 1350 (C–N) | 600 | 0.0–0.5 |

| Fe(III) | Tetrahedral | 550 (Fe–N), 1280 (C–N) | 500 | 5.0–5.2 |

Role in Homogeneous Catalysis Systems

1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]- demonstrates exceptional versatility as a ligand in homogeneous catalysis systems, exhibiting a remarkable capacity to modulate the electronic and steric environment of metal centers [2]. The compound's bidentate nature allows it to form stable chelate complexes with transition metals, providing enhanced catalytic stability and selectivity compared to monodentate ligands [3] [4].

The catalytic effectiveness of this compound stems from its ability to coordinate through its multiple nitrogen donor atoms, creating a rigid chelate framework that influences both the reactivity and selectivity of the metal center [5] [6]. In rhodium-catalyzed hydroformylation reactions, the compound demonstrates excellent performance with regioselectivities ranging from 85-95% and turnover numbers between 500-2000 [7] [8]. The linear to branched aldehyde ratio consistently favors the formation of linear products, with typical ratios of 9:1 being achieved under optimized conditions.

Research has shown that the electronic properties of the nitrogen donor atoms in 1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]- provide optimal σ-donation to the metal center while maintaining appropriate π-acceptor capabilities. This electronic balance is crucial for maintaining catalytic activity throughout multiple turnover cycles. The compound's coordination behavior has been extensively studied through nuclear magnetic resonance spectroscopy and X-ray crystallography, revealing that it typically adopts a chelating κ2-coordination mode in metal complexes.

Temperature and pressure optimization studies have demonstrated that the compound maintains catalytic activity across a wide range of conditions, with optimal performance typically observed at temperatures between 60-120°C and pressures of 1-50 atmospheres. The thermal stability of the metal complexes formed with this ligand is particularly noteworthy, with decomposition temperatures typically exceeding 200°C under inert atmospheres [2].

The substrate scope for reactions catalyzed by complexes of 1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]- is remarkably broad, encompassing terminal alkenes, styrenes, and various functionalized olefins . Functional group tolerance is excellent, with reactions proceeding smoothly in the presence of ethers, esters, and halides [5] [2]. This broad substrate scope makes the compound particularly valuable for industrial applications where diverse feedstocks must be processed.

Bifunctional Catalysis in Hydrofunctionalization Reactions

The application of 1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]- in bifunctional catalysis represents a particularly sophisticated approach to hydrofunctionalization reactions. The compound's multiple coordination sites enable it to simultaneously activate both the metal center and the substrate, leading to enhanced reaction rates and improved selectivity.

In hydroformylation processes, the bifunctional mechanism involves the coordination of the substrate to the metal center while the pendant amine functionality provides additional stabilization through secondary coordination interactions [7]. This dual activation mode results in significantly improved turnover frequencies compared to traditional monodentate ligands, with values typically ranging from 100-500 h⁻¹.

The stereochemical control achieved through bifunctional catalysis is particularly remarkable in hydrogenation reactions, where enantioselectivities of 80-92% are routinely achieved. The mechanism involves the formation of a chiral pocket around the metal center, created by the specific arrangement of the ligand's nitrogen atoms [3]. This chiral environment effectively discriminates between the two faces of prochiral substrates, leading to high enantioselectivity.

Mechanistic studies using density functional theory calculations have revealed that the bifunctional activation involves a concerted process where both the metal center and the nitrogen functionalities participate in the transition state. The energy barrier for the rate-determining step is typically lowered by 15-25 kJ/mol compared to systems employing monodentate ligands.

The hydrofunctionalization of alkenes using complexes of 1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]- proceeds through a well-defined catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination steps. The regioselectivity of these reactions is remarkably high, with anti-Markovnikov products being favored in 85% of cases.

Kinetic studies have demonstrated that the rate of hydrofunctionalization is first-order in both catalyst and substrate concentration, indicating a mechanism where substrate binding is not rate-limiting. The apparent activation energy for these reactions is typically in the range of 45-65 kJ/mol, which is considerably lower than that observed for related systems using simple amine ligands.

The recyclability of catalysts based on 1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]- is exceptional, with most systems maintaining greater than 85% of their initial activity after ten catalytic cycles. This stability is attributed to the robust chelate framework that prevents ligand dissociation under reaction conditions [2].